REACTION_CXSMILES
|
O.[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([OH:8])=[O:7].ClC1C=[C:16](C=CC=1O)[C:17](O)=[O:18].S(=O)(=O)(O)O>C(OC(=O)C)(=O)C>[C:17]([O:12][C:11]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[Cl:2])(=[O:18])[CH3:16] |f:0.1.2|
|
Name
|
|
Quantity
|
10.16 g
|
Type
|
reactant
|
Smiles
|
O.ClC=1C=C(C(=O)O)C=CC1O.ClC=1C=C(C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 100° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with benzene
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.95 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |